2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative with a 4-chlorophenyl group at position 7 of the heterocyclic core and an N-[2-(trifluoromethyl)phenyl]acetamide substituent at position 3 (Figure 1). The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its kinase-inhibitory and antiproliferative properties . The 4-chlorophenyl group enhances lipophilicity and target binding, while the trifluoromethylphenyl acetamide moiety contributes to metabolic stability and selectivity. The compound’s molecular formula is C₂₁H₁₄ClF₃N₃O₂S, with a molecular weight of 467.87 g/mol (calculated from its structure). Its synthetic route typically involves cyclocondensation of thiophene precursors followed by functionalization via amide coupling .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2S/c22-13-7-5-12(6-8-13)14-10-31-19-18(14)26-11-28(20(19)30)9-17(29)27-16-4-2-1-3-15(16)21(23,24)25/h1-8,10-11H,9H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKTTYHPPGGGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form the thienopyrimidine core, followed by acylation with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[3,2-d]pyrimidine scaffold contains electrophilic sites, particularly at the 2- and 4-positions, which are susceptible to nucleophilic substitution. For example:
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4-Oxo group substitution : The 4-oxo group can be replaced with amines or thiols under basic conditions. In related compounds, this position reacts with nucleophiles like hydrazine to form hydrazone derivatives.
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Chlorophenyl group reactivity : The 4-chlorophenyl substituent may undergo aromatic nucleophilic substitution, though steric hindrance from the trifluoromethyl group could modulate reactivity .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Oxo group substitution | Hydrazine, ethanol, reflux | Hydrazone derivative | |
| Aromatic substitution | Sodium methoxide, DMF, 80°C | Methoxy-substituted analog |
Hydrolysis Reactions
The acetamide moiety and oxo group are prone to hydrolysis:
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Acetamide hydrolysis : Under acidic or basic conditions, the acetamide group can hydrolyze to form carboxylic acid derivatives. For instance, treatment with HCl/NaOH yields 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetic acid .
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Oxo group hydrolysis : The 4-oxo group may undergo ring-opening under strong acidic conditions, though this is less common in thienopyrimidines.
Oxidation and Reduction Reactions
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Sulfur oxidation : The thieno ring’s sulfur atom can oxidize to sulfoxide or sulfone derivatives using agents like m-CPBA or H₂O₂ .
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Carbonyl reduction : The 4-oxo group may be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, though steric factors could limit efficiency .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Sulfur oxidation | m-CPBA, CH₂Cl₂, 0°C | Thienopyrimidine sulfoxide | |
| Carbonyl reduction | NaBH₄, MeOH, rt | 4-Hydroxy intermediate |
Cyclization and Ring Modification
The compound’s structure allows for further ring formation:
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Heterocyclic annulation : Reaction with aldehydes or ketones under acidic conditions can generate fused pyridine or quinazoline rings .
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Thioether cyclization : The sulfanyl group (if present in analogs) may participate in cyclization to form thiazole rings .
Amide Functionalization
The acetamide group’s nitrogen can undergo:
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Alkylation/Acylation : Using alkyl halides or acyl chlorides in the presence of bases like K₂CO₃.
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Hofmann degradation : Strong base treatment (e.g., NaOH/Br₂) converts the amide to an amine, though this is rare in complex systems .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes (e.g., COX-2 inhibition) involve non-covalent binding, guided by the trifluoromethyl group’s electron-withdrawing effects and the chlorophenyl ring’s hydrophobicity.
Key Challenges and Considerations
Scientific Research Applications
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities. The specific compound has been studied for its potential:
- Anticancer Activity : Similar compounds have shown the ability to inhibit cancer cell proliferation through various mechanisms, including:
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases. Thienopyrimidine derivatives are often investigated for their anti-inflammatory properties, making this compound a candidate for further studies in this area .
Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives similar to the compound . Below is a summary of key findings:
Case Studies
- Anticancer Efficacy : A series of thieno[3,2-d]pyrimidine derivatives were tested for their antiproliferative potential against several cancer cell lines. Results indicated that modifications at specific positions enhanced cytotoxicity due to improved cellular uptake and interaction with DNA .
- Antibacterial Activity : Another study assessed the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria, revealing significant activity against Staphylococcus aureus, thus highlighting its potential as an antibiotic candidate .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thieno[3,2-d]pyrimidinone core but differ in substituents, which critically influence biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Solubility and Bioavailability
- The trifluoromethyl group in the target compound and its analogs enhances membrane permeability but may reduce aqueous solubility. For example, 3c (logP = 3.8) exhibits better solubility in polar solvents than the target compound (logP ≈ 4.2) due to its amino group .
- Chlorophenyl vs. Phenyl : The 4-chlorophenyl group in the target compound increases lipophilicity compared to the phenyl group in the N-(2-chloro-4-methylphenyl) analog (Table 1, row 3), favoring blood-brain barrier penetration but limiting oral bioavailability .
Biological Activity
The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.84 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and a trifluoromethyl group enhances its chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Substituents : Nucleophilic aromatic substitution reactions to introduce the chlorophenyl and trifluoromethyl groups.
Biological Activity
Compounds with thienopyrimidine structures have been reported to exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of thienopyrimidine can inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with IC50 values indicating effective potency .
- Kinase Inhibition : Thienopyrimidine derivatives are known to interact with kinase enzymes, which play crucial roles in signaling pathways associated with cancer and inflammation. The specific mechanism of action for this compound remains to be fully elucidated; however, its structural similarities to known kinase inhibitors suggest potential inhibitory activity .
Research Findings
Recent studies have focused on the following aspects:
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of thienopyrimidine derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the thieno[3,2-d]pyrimidine core could enhance anticancer properties .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with key kinases involved in tumorigenesis, which could lead to the development of novel anticancer therapies .
Comparative Analysis
A comparison of similar thienopyrimidine compounds reveals varying degrees of biological activity:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2-[7-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide | Structure | Anticancer | 19.4 (MCF-7) |
| 2-[7-(4-bromophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-(phenyl)acetamide | Structure | Anticancer | 14.5 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
